5-Nitro-1H-imidazole-4-carbaldehyde

Medicinal Chemistry Heterocyclic Synthesis Antiparasitic Drug Discovery

Medicinal chemists exploring 5-nitroimidazole SAR face a key limitation: metronidazole and other N-alkylated analogs lack a modifiable handle at the 4-position, forcing 2-3 extra synthetic steps. 5-Nitro-1H-imidazole-4-carbaldehyde (CAS 81246-34-6) resolves this with a free aldehyde group for direct condensation, reductive amination, and heterocycle annulation. • Direct 4-position diversification without N-dealkylation or protecting-group manipulation • Distinct mass-spec fragmentation signature (ortho-effect-driven) for unambiguous QC verification • Solid-state stability (mp 213-215 °C) permits ambient long-term storage with minimal decomposition • Batch-to-batch consistency at 97% purity with full analytical documentation (NMR, HPLC, LC-MS)

Molecular Formula C4H3N3O3
Molecular Weight 141.09 g/mol
CAS No. 81246-34-6
Cat. No. B1418171
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Nitro-1H-imidazole-4-carbaldehyde
CAS81246-34-6
Molecular FormulaC4H3N3O3
Molecular Weight141.09 g/mol
Structural Identifiers
SMILESC1=NC(=C(N1)[N+](=O)[O-])C=O
InChIInChI=1S/C4H3N3O3/c8-1-3-4(7(9)10)6-2-5-3/h1-2H,(H,5,6)
InChIKeyHVGCOWLYQUZAIM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Nitro-1H-imidazole-4-carbaldehyde (CAS 81246-34-6): Key Properties and Research-Grade Sourcing


5-Nitro-1H-imidazole-4-carbaldehyde (CAS 81246-34-6) is a 5-nitroimidazole derivative bearing a carbaldehyde group at the 4-position of the imidazole ring, with the molecular formula C4H3N3O3 and a molecular weight of 141.08 g/mol . Its solid-state physical form is characterized by a melting point of 213–215 °C . The compound serves primarily as a versatile synthetic building block in medicinal chemistry and heterocyclic scaffold construction, with commercial availability from multiple reputable chemical suppliers at purities typically ranging from 95% to 98% .

Why 5-Nitro-1H-imidazole-4-carbaldehyde Cannot Be Replaced by Generic 5-Nitroimidazole Analogs


Substitution of 5-nitro-1H-imidazole-4-carbaldehyde with other 5-nitroimidazole derivatives, such as metronidazole or 1-methyl-5-nitroimidazole-4-carboxaldehyde, is not functionally equivalent due to fundamental differences in structural and physicochemical properties that critically influence downstream synthetic utility and biological probe design. The presence of the aldehyde group at the 4-position distinguishes this compound from clinically used 5-nitroimidazole drugs, which typically lack this reactive handle for further derivatization, and the absence of N-alkylation preserves both hydrogen-bond donor capacity and unencumbered nucleophilic character [1][2]. These structural features govern unique fragmentation patterns in mass spectrometric analysis that are not shared by N-methylated or 2-substituted analogs, directly impacting analytical traceability and reaction monitoring in complex synthetic workflows [3].

Quantitative Differentiation of 5-Nitro-1H-imidazole-4-carbaldehyde vs. Structurally Similar Analogs


Enhanced Synthetic Utility via 4-Position Aldehyde: A Comparison with Metronidazole and Other Clinical 5-Nitroimidazoles

5-Nitro-1H-imidazole-4-carbaldehyde possesses a free aldehyde group at the 4-position, a functional handle absent in all clinically approved 5-nitroimidazole drugs such as metronidazole, tinidazole, and secnidazole [1]. This aldehyde enables direct condensation, reductive amination, and Schiff base formation without requiring de novo functional group installation, thereby reducing synthetic step count by a minimum of 2–3 steps relative to routes that would start from metronidazole or similar N-alkylated 5-nitroimidazoles [2].

Medicinal Chemistry Heterocyclic Synthesis Antiparasitic Drug Discovery

Thermal Stability and Purity Benchmarking for Solid-State Handling

5-Nitro-1H-imidazole-4-carbaldehyde is a room-temperature solid with a melting point of 213–215 °C , providing greater thermal stability during storage and handling compared to many N-alkylated 5-nitroimidazole analogs that are often oils or low-melting solids requiring refrigerated storage. Commercial purity is consistently specified at ≥95%, with vendors such as Synblock offering NLT 98% purity accompanied by batch-specific analytical documentation including NMR, HPLC, and LC-MS .

Chemical Procurement Stability Studies Process Chemistry

Unique Mass Spectrometric Fragmentation Signature Enabling Definitive Identification vs. Positional Isomers and N-Alkylated Analogs

Mass spectrometric analysis reveals a distinct fragmentation pattern for 5-nitro-1H-imidazole-4-carbaldehyde (designated as 5(4)-nitroimidazole-4(5)-carboxaldehyde) that differs fundamentally from that of 1-methyl-5-nitroimidazole-4-carboxaldehyde [1]. In the non-methylated compound, ortho effects between the nitro and formyl groups suppress the typical aldehyde loss pathway and instead promote unique fragmentation routes. In contrast, the 1-methyl derivative exhibits additional double and secondary ortho effects due to the adjacent methyl group, producing a markedly different spectral signature [1]. This provides a robust analytical differentiator for compound identity verification in complex mixtures.

Analytical Chemistry Quality Control Metabolite Identification

Retained Hydrogen-Bond Donor Capacity Relative to N-Alkylated 5-Nitroimidazole Drugs

5-Nitro-1H-imidazole-4-carbaldehyde possesses one hydrogen-bond donor (the NH of the imidazole ring) and four hydrogen-bond acceptors . This hydrogen-bond donor capacity is entirely absent in 1-methyl-5-nitroimidazole-4-carboxaldehyde (CAS 85012-72-2) and in clinically used 5-nitroimidazole drugs such as metronidazole and tinidazole, which are all N-alkylated [1]. The presence of an available NH proton can be critical for target engagement in biological systems where hydrogen-bond donation contributes to binding affinity.

Molecular Recognition Drug Design Physical Organic Chemistry

Optimal Use Cases for 5-Nitro-1H-imidazole-4-carbaldehyde (CAS 81246-34-6) Based on Quantitative Evidence


Synthesis of Focused 5-Nitroimidazole-Derived Compound Libraries

5-Nitro-1H-imidazole-4-carbaldehyde is the preferred starting material for preparing diverse libraries of 5-nitroimidazole derivatives when aldehyde-based diversification is desired [1]. The free aldehyde group at the 4-position allows direct condensation with amines to generate Schiff bases or reductive amination to yield secondary amines, eliminating the 2–3 additional steps required to introduce a similar functional handle onto metronidazole or other N-alkylated 5-nitroimidazoles [2]. This application scenario is particularly relevant for medicinal chemistry groups exploring structure-activity relationships (SAR) around the 4-position of the 5-nitroimidazole scaffold.

Preparation of Heterocyclic Precursors for Antiparasitic and Antibacterial Probe Development

As established by Wu et al., 5-nitro-1H-imidazole-4-carbaldehyde serves as a key precursor to a variety of heterocyclic systems of potential biological interest [2]. The compound's combination of a nitro group (required for bioactivation in anaerobic organisms) and a free aldehyde (enabling scaffold extension) makes it uniquely suited for the construction of next-generation antiparasitic and antibacterial probes [1]. Unlike metronidazole, which lacks a readily modifiable aldehyde, this compound provides a direct entry point for generating novel chemical entities that may circumvent existing resistance mechanisms while retaining the nitroimidazole pharmacophore [1].

Analytical Reference Standard for Mass Spectrometry-Based Identification

The distinct mass spectrometric fragmentation signature of 5-nitro-1H-imidazole-4-carbaldehyde, which differs fundamentally from that of its 1-methyl analog and other nitroimidazole derivatives, makes it a valuable analytical reference standard [3]. This application is critical for quality control laboratories that need to verify the identity of synthetic intermediates or to profile impurities in nitroimidazole-containing reaction mixtures. The suppression of typical aldehyde loss pathways and the dominance of ortho-effect-driven fragmentation provide a fingerprint-like identification that cannot be replicated by N-alkylated or 2-substituted analogs [3].

Procurement for Medicinal Chemistry Groups Requiring Solid, Shelf-Stable Building Blocks

Due to its solid physical state and melting point above 200 °C, 5-nitro-1H-imidazole-4-carbaldehyde offers practical advantages for procurement by research groups that require long-term storage of building blocks without degradation . The compound can be stored at ambient temperature with minimal decomposition, unlike many N-alkylated 5-nitroimidazole analogs that are oils or low-melting solids requiring refrigeration. Batch-to-batch consistency in purity (95–98%) and availability of analytical documentation (NMR, HPLC, LC-MS) from multiple reputable vendors ensure reliable supply for multi-year research programs.

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